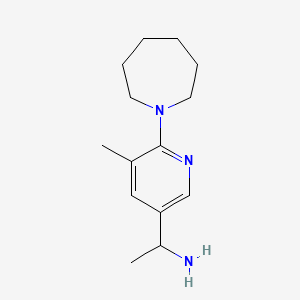
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines
Preparation Methods
The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Azepane: The azepane group is introduced via nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents under controlled conditions.
Final Assembly: The ethanamine moiety is attached through reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane nitrogen, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azepane ring and pyridine moiety facilitate binding to these receptors, modulating their activity and influencing biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine can be compared with similar compounds such as:
1-(Azepan-1-yl)ethan-1-one: This compound has a similar azepane structure but lacks the pyridine ring, making it less versatile in biological applications.
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
Azone® (1-dodecylazacycloheptan-2-one): A well-known penetration enhancer with a similar azepane structure but different functional groups, used primarily in transdermal drug delivery
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H23N3/c1-11-9-13(12(2)15)10-16-14(11)17-7-5-3-4-6-8-17/h9-10,12H,3-8,15H2,1-2H3 |
InChI Key |
ZMCHZWAHHHODMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


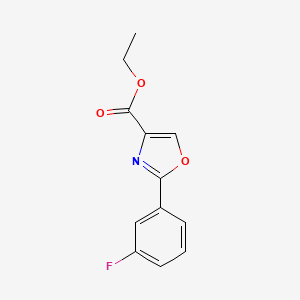

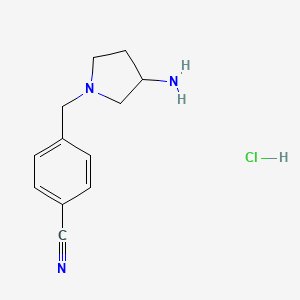
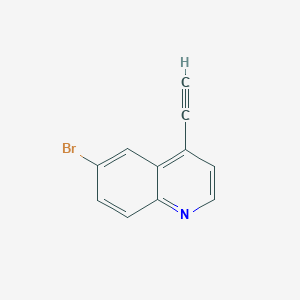
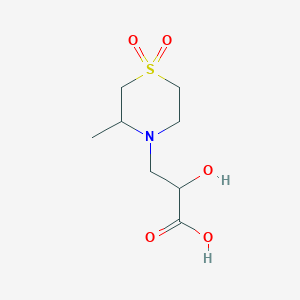
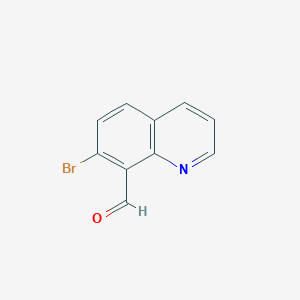
![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)
![N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide](/img/structure/B11873990.png)



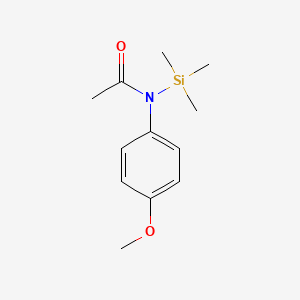

![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
